molecular formula C11H19N2O3P B14371582 Diethyl [(2,6-diaminophenyl)methyl]phosphonate CAS No. 89822-76-4

Diethyl [(2,6-diaminophenyl)methyl]phosphonate

Cat. No.: B14371582
CAS No.: 89822-76-4
M. Wt: 258.25 g/mol
InChI Key: UTWKOUKAXCPMKL-UHFFFAOYSA-N
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Description

Diethyl [(2,6-diaminophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a diethyl ester and a 2,6-diaminophenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(2,6-diaminophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under controlled conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction is often carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microwave irradiation has been explored to enhance reaction rates and yields. Additionally, the purification of the product typically involves distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Diethyl [(2,6-diaminophenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethyl [(2,6-diaminophenyl)methyl]phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which diethyl [(2,6-diaminophenyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The phosphonate group can mimic phosphate esters, making it a potent inhibitor of enzymes that utilize phosphate in their catalytic cycles .

Comparison with Similar Compounds

  • Diethyl benzylphosphonate
  • Dimethyl methylphosphonate
  • Diethyl cyanomethylphosphonate

Comparison: Diethyl [(2,6-diaminophenyl)methyl]phosphonate is unique due to the presence of the 2,6-diaminophenylmethyl group, which imparts distinct chemical and biological properties. Compared to diethyl benzylphosphonate, it has enhanced reactivity due to the electron-donating amino groups. Unlike dimethyl methylphosphonate, it has a higher molecular weight and different solubility characteristics .

Properties

CAS No.

89822-76-4

Molecular Formula

C11H19N2O3P

Molecular Weight

258.25 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)benzene-1,3-diamine

InChI

InChI=1S/C11H19N2O3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8,12-13H2,1-2H3

InChI Key

UTWKOUKAXCPMKL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=C(C=CC=C1N)N)OCC

Origin of Product

United States

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